molecular formula C6H6N4 B1520646 3-(Azidomethyl)pyridine CAS No. 864528-33-6

3-(Azidomethyl)pyridine

Cat. No.: B1520646
CAS No.: 864528-33-6
M. Wt: 134.14 g/mol
InChI Key: PPHVFMDULQHSTJ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)pyridine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(Azidomethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, interactions with biomolecules, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring at the 3-position. This unique structural feature allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The azide functionality allows for bioorthogonal reactions, which can be utilized for targeted drug delivery systems .
  • Interaction with Biomolecules : The azide group can participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property enhances its potential as a drug candidate for selective targeting .
  • Enzyme Inhibition : Compounds related to this compound have been reported to inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and caspases, leading to apoptosis in cancer cells .

Anticancer Activity

A study evaluating the antiproliferative effects of azidomethyl derivatives demonstrated that this compound exhibited moderate activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators .

Antibacterial Properties

Research into the antibacterial properties of pyridine derivatives revealed that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential applications in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
2-(Azidomethyl)pyridineAzidomethyl group at the 2-positionDifferent position leads to distinct reactivityModerate antiproliferative
This compound Azidomethyl group at the 3-positionEnhanced interaction with biomoleculesModerate antibacterial activity
4-(Azidomethyl)pyridineAzidomethyl group at the 4-positionParticipates in click chemistrySignificant antiproliferative

Future Perspectives

The unique properties of this compound make it a candidate for further research in drug development. Its ability to undergo bioorthogonal reactions opens avenues for creating targeted therapies that minimize side effects while maximizing therapeutic efficacy. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential across various disease models.

Properties

IUPAC Name

3-(azidomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHVFMDULQHSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672500
Record name 3-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864528-33-6
Record name 3-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of nicotinic acid hydrazide dihydrochloride (2 g) in water (10 ml) was added a solution of sodium nitrite (1.6 g) in water (10 ml), keeping the temperature below 20° C. Diethyl ether (50 ml) was then added and the mixture basified by the careful addition of solid sodium bicarbonate. The organic layer was separated, washed with water (20 ml), dried over anhydrous magnesium sulphate and evaporated to dryness under vacuum to give nicotinyl azide (1.1 g) m.pt. 54° C. This azide (1.1 g) was stirred in dry toluene (10 ml) and heated at 100° C. under a nitrogen atmosphere for 8 hr to give a solution containing 3-pyridyl isocyanate. A portion of this solution (1 ml) was reacted with 5-oximino-25-cyclohexyl-22,23-dihydroavermectin B1 monosaccharide (Example 5) (100 mg), in toluene (10 ml) at room temperature for 1 hr before pouring into a diethyl ether-water mixture (1:1, 30 ml). The organic layer was separated, dried over anhydrous magesium sulphate and evaporated to dryness under vacuum to give a residue (130 mg) which was purified by high pressure liquid chromatography on a Dynamax (trade mark) column (41.4×250 mm, 8 μm, ODS-silica, Rainin) eluting at 45 ml per minute with a methanol-water 85:15 mixture, changing to 87:13 after 15 mins. Appropriate fractions were combined and evaporated under vacuum to yield the title compound as a white powder (52 mg). Mass and NMR spectra were fully consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of nicotinic acid (1.23 g, 10.0 mmol) in DMF (15 mL) was added diphenylphosphoryl azide (2.60 mL, 12.0 mmol) followed by triethylamine (1.67 mL, 12.0 mmol). The mixture was stirred at room temperature for 2.5 h and diluted with water (50 mL). The mixture was extracted three times with EtOAc and the combined organic extracts were washed three times with water, dried (MgSO4) and concentrated. Flash chromatography of the residue (silica gel; hexane/EtOAc 7:3) provided I-3a as a white solid (1.13 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Azidomethyl)pyridine
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3-(Azidomethyl)pyridine
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3-(Azidomethyl)pyridine
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3-(Azidomethyl)pyridine

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